molecular formula C4H5KO5 B1603024 Monopotassium malate CAS No. 4675-64-3

Monopotassium malate

Cat. No. B1603024
CAS RN: 4675-64-3
M. Wt: 172.18 g/mol
InChI Key: JZRVQGVITBCZDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monopotassium malate is a compound that is primarily used as an acidity regulator and a buffering agent . It is the potassium salt of malic acid . It is also known by other names such as Potassium hydrogen malate, Potassium acid malate, 2-Hydroxybutanedioic acid potassium salt, and Potassium DL-malate .


Synthesis Analysis

Monopotassium malate can be synthesized by adding 1 mol of a water solution of potassium hydroxide to 1 mol of phosphoric acid . The reaction is typically done at a temperature of 50 to 70°C and pH levels of 7 to 8 to maximize the Potassium Malate formed .


Molecular Structure Analysis

The molecular formula of Monopotassium malate is C4H4O5.K.H and it has a molecular weight of 172.1778 . The structure of Monopotassium malate is racemic .


Chemical Reactions Analysis

Monopotassium malate is involved in the transport of nitrate from the roots of a plant to the leaves of the plant . At the root, the potassium malate oxidizes to potassium carbonate, then is converted to potassium nitrate by soil nitrate and transported back to the leaves .


Physical And Chemical Properties Analysis

Monopotassium malate is a white crystalline powder that has a slightly acidic taste but no smell . It is highly water-soluble .

Scientific Research Applications

  • Application in Magnetic Resonance Imaging (MRI)

    • Field : Applied Magnetic Resonance
    • Summary : Monopotassium malate is used as a precursor in the formation of Fumarate via Trans-Hydrogenation . This process enhances nuclear magnetic resonance signals for real-time in vivo metabolic imaging .
    • Methods : The monopotassium salt of acetylene dicarboxylic acid (K-ADC) is used as a water-soluble precursor . The production and detection of the hydrogenation are done in two steps .
    • Results : The reaction conditions were optimized to reproducibly yield over 100 mM fumarate on a short timescale .
  • Application in Biological Production

    • Field : Microbiology and Biotechnology
    • Summary : Monopotassium malate is an essential intermediate in cell metabolism and has been widely applied in various industries .
    • Methods : Two biotechnological routes are discussed for the production of L-malate: biotransformation by fumarases and microbial fermentation .
    • Results : Biological routes have been regarded as cost-effective ways to L-malate production from low-priced raw materials .
  • Application in Biochemistry

    • Field : Biochemistry
    • Summary : Malate dehydrogenase (MDH), which catalyzes the interconversion between malate and oxaloacetate, is a key protein in the central oxidative pathway .
    • Methods : The enzyme MDH uses NAD+ or NADP+ as a cofactor to catalyze the interconversion .
    • Results : This process is essential for many biological functions and is widely distributed among living organisms .
  • Application in Metabolic Imaging

    • Field : Medical Imaging
    • Summary : Monopotassium malate is used in the formation of Fumarate via Trans-Hydrogenation . This process enhances nuclear magnetic resonance signals for real-time in vivo metabolic imaging .
    • Methods : The monopotassium salt of acetylene dicarboxylic acid (K-ADC) is used as a water-soluble precursor . The production and detection of the hydrogenation are done in two steps .
    • Results : The reaction conditions were optimized to reproducibly yield over 100 mM fumarate on a short timescale .
  • Application in Food Industry

    • Field : Food Science
    • Summary : Monopotassium malate is used as an acidity regulator or acidifier in various food products such as canned vegetables, soups, sauces, fruit products, and soft drinks . It also acts as an antioxidant and a food flavoring agent .
    • Methods : It is added to food products during the manufacturing process to regulate acidity .
    • Results : It helps in maintaining the taste, texture, and nutritional value of the food products .
  • Application in Enzyme Research

    • Field : Enzymology
    • Summary : Monopotassium malate is used in the study of the enzyme Malate Dehydrogenase (MDH), which catalyzes the interconversion between malate and oxaloacetate .
    • Methods : The enzyme MDH uses NAD+ or NADP+ as a cofactor to catalyze the interconversion .
    • Results : This process is essential for many biological functions and is widely distributed among living organisms .
  • Application in Metabolic Contrast Agent for MRI

    • Field : Medical Imaging
    • Summary : Monopotassium malate is used in the formation of Fumarate via Trans-Hydrogenation . This process enhances nuclear magnetic resonance signals for real-time in vivo metabolic imaging . It has been shown that malate production from fumarate is increased in treated lymphoma cells and tumors by tumor cell necrosis .
    • Methods : The monopotassium salt of acetylene dicarboxylate (K-ADC) is used as a water-soluble precursor . The production and detection of the hydrogenation are done in two steps .
    • Results : The reaction conditions were optimized to reproducibly yield over 100 mM fumarate on a short timescale .
  • Application in Pharmaceutical Industry

    • Field : Pharmaceutical Industry
    • Summary : Many malate derivatives have various medical uses, such as citrulline malate, which increases exercise performance in resistance-trained males . Sunitinib malate is a tyrosine kinase inhibitor with both antiangiogenic and antitumor activities, approved by the FDA for patients with renal cell carcinoma and gastrointestinal stromal tumors . Calcium citrate-malate can also be used as a calcium source to treat hyperammonemia and liver dysfunction since it does not increase the risk of kidney stones, while improving bone strength .
    • Methods : These compounds are synthesized using Monopotassium malate as a starting material .
    • Results : These compounds have shown significant therapeutic effects in various medical conditions .
  • Application in Renewable Resources

    • Field : Renewable Resources
    • Summary : In 2004, C4-dicarboxylic acids including malate, fumarate, and succinate have been proposed as potential bulk chemical precursors that could be produced from renewable resources via biological or chemical conversion .
    • Methods : These compounds are synthesized using Monopotassium malate as a starting material .
    • Results : This process helps in reducing both dependency on oil reserves and carbon dioxide emissions .

Future Directions

Monopotassium malate has been widely applied in the food, pharmaceutical, agriculture, and bio-based material industries . In the future, novel biological approaches using industrially relevant strains and renewable raw materials can overcome the technical challenges involved in cost-efficient Monopotassium malate production .

properties

IUPAC Name

potassium;2,4-dihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRVQGVITBCZDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monopotassium malate

CAS RN

4675-64-3
Record name Monopotassium malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004675643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium hydrogen malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monopotassium malate
Reactant of Route 2
Monopotassium malate
Reactant of Route 3
Monopotassium malate
Reactant of Route 4
Reactant of Route 4
Monopotassium malate
Reactant of Route 5
Monopotassium malate
Reactant of Route 6
Monopotassium malate

Citations

For This Compound
2
Citations
RA Alberty, P Bender - Journal of the American Chemical Society, 1959 - ACS Publications
After exchange with deuterium oxide, malic acid and its salts represent systems of three non-equivalent protons. The structures of the proton magnetic resonance spectra obtained can …
Number of citations: 55 pubs.acs.org
M Barfield, DM Grant - Journal of the American Chemical Society, 1963 - ACS Publications
The-electron effect on the geminal proton spin-spin coupling constant can be treated theoretically with a calculation based on the treatment for long range-electron coupling constants in …
Number of citations: 280 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.